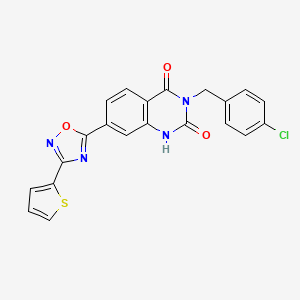
3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H13ClN4O3S and its molecular weight is 436.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-chlorobenzyl)-7-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has garnered attention for its potential biological activities. Quinazolines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a quinazoline backbone substituted with a chlorobenzyl group and a thiophenyl oxadiazole moiety. The presence of these functional groups is believed to enhance its biological activity.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study evaluating various quinazoline derivatives found that compounds similar to This compound showed moderate to high activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition Zones : The compound demonstrated inhibition zones ranging from 9 mm to 15 mm against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported between 65 mg/mL and 80 mg/mL for effective strains like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
Quinazoline derivatives have also been extensively studied for their anticancer properties. The compound has been evaluated alongside other quinazoline derivatives for their effectiveness against various cancer cell lines.
Notable Results:
- Compounds structurally related to This compound have shown efficacy against multiple tumor types.
- Specific derivatives exhibited cytotoxicity against breast cancer and lung cancer cell lines with IC50 values indicating significant growth inhibition .
The biological activity of this compound is attributed to its ability to interact with specific targets within microbial and cancerous cells. For instance:
- Antimicrobial Mechanism : It is believed to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication .
- Anticancer Mechanism : The quinazoline scaffold may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival .
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O3S/c22-14-6-3-12(4-7-14)11-26-20(27)15-8-5-13(10-16(15)23-21(26)28)19-24-18(25-29-19)17-2-1-9-30-17/h1-10H,11H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTRFUFXIGKWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














